![molecular formula C18H18N4O2 B6524449 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide CAS No. 440330-29-0](/img/structure/B6524449.png)
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide
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Description
The compound “4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide” is a type of 4-oxo-3,4-dihydro-1,2,3-benzotriazine . It’s used as a modulator of GPR139, a G protein-coupled receptor . The compound acts as an agonist of GPR139 and is used in treating diseases, disorders, or conditions associated with GPR139 .
Synthesis Analysis
The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis
The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkylic chain . The molecules in the crystal packing are linked by means of a weak C–H···X H-bond (X = N/O) .Chemical Reactions Analysis
The compound is part of the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class of compounds. These compounds can undergo various chemical reactions, including diazotization, to form different derivatives .Mechanism of Action
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist to this receptor .
Mode of Action
As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to changes in cell function. The exact nature of these changes depends on the specific role of GPR139 in the cell.
properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)19-17(23)14-9-7-13(8-10-14)11-22-18(24)15-5-3-4-6-16(15)20-21-22/h3-10,12H,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFNJUFILCLHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide |
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